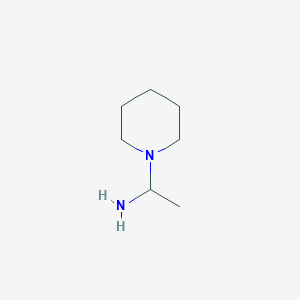

1-(Piperidin-1-yl)ethanamine

Description

1-(Piperidin-1-yl)ethanamine is a secondary amine characterized by a piperidine ring linked to an ethylamine group. Its molecular formula is C₇H₁₆N₂, with a molecular weight of 128.22 g/mol (calculated). The compound is structurally versatile, serving as a precursor or intermediate in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal coordination complexes. Synonyms include 1-(piperidin-1-yl)ethylamine and N-ethylpiperidineamine . Its applications span biased agonist development for serotonin receptors (e.g., 5-HT1A) and trypanocidal agents , highlighting its pharmacological relevance.

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

1-piperidin-1-ylethanamine |

InChI |

InChI=1S/C7H16N2/c1-7(8)9-5-3-2-4-6-9/h7H,2-6,8H2,1H3 |

InChI Key |

LATPYPOOVXUNQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(N)N1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperidin-1-yl)ethanamine can be synthesized through several methods. One common approach involves the alkylation of piperidine with ethylamine under basic conditions. The reaction typically takes place in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 1-(Piperidin-1-yl)ethanamine often involves the catalytic hydrogenation of N-(2-cyanoethyl)piperidine. This process utilizes a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is conducted in a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into primary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the ethanamine moiety. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Amides, nitriles.

Reduction: Primary amines, alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(Piperidin-1-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers.

Biology: The compound serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.

Medicine: It is utilized in the development of drugs for various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious diseases.

Industry: The compound is employed in the production of specialty chemicals, such as surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)ethanamine depends on its specific application. In medicinal chemistry, the compound often acts as a ligand that binds to specific molecular targets, such as receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering physiological responses. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-(Piperidin-1-yl)ethanamine

Key Observations:

Ring System Variations: Replacement of piperidine with piperazine (as in 2-(piperazin-1-yl)ethanamine) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This modification is critical in cholinesterase inhibitors like Rivastigmine derivatives .

Thiosemicarbazone derivatives (e.g., ) exhibit redox-active metal chelation, correlating with antioxidant properties .

Pharmacological Divergence: 1-(Piperidin-1-yl)ethanamine derivatives in and act as 5-HT1A receptor-biased agonists, with substituents like quinolinyloxy or methoxyphenoxy influencing β-arrestin vs. pERK1/2 signaling bias . In contrast, 6-((2-(piperidin-1-yl)ethyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide () demonstrates trypanocidal activity via N-myristoyltransferase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.